molecular formula C16H16O5 B1405163 4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid CAS No. 149288-70-0

4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid

Cat. No.: B1405163
CAS No.: 149288-70-0
M. Wt: 288.29 g/mol
InChI Key: XWZMFAAQJRJODU-UHFFFAOYSA-N
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Description

  • Use : It serves as a linker in peptide synthesis, facilitating the preparation of carboxamides, carbamates, and C-terminally modified peptides .

Molecular Structure Analysis

The molecular structure of 4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid consists of a benzoic acid core attached to a phenoxy group with two methoxy substituents. The linker functionality makes it useful for peptide synthesis. You can visualize the structure here .

Scientific Research Applications

Structural and Chemical Properties

  • The study of the structural properties of derivatives of benzoic acid, including 2-(3,4-dimethoxyphenoxy)benzoic acid, reveals their conformations and interactions. These compounds exhibit specific dihedral angles between phenyl rings and orientations of methoxy substituents, which are essential for understanding their chemical behavior and potential applications in materials science (Gales et al., 2001).

Synthesis and Derivatives

  • The synthesis of novel compounds using benzoic acid derivatives, including 3,5-dimethoxy-4-methyl benzoic acid, demonstrates the versatility of these compounds in creating new chemical entities. This has implications for the development of new materials and pharmaceuticals (Sinha et al., 2000).

Photophysical Properties

  • Benzoic acid derivatives are used to study photophysical properties. Compounds like 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzoic acid demonstrate significant photophysical behaviors, useful in developing new optical and electronic materials (Srivastava et al., 2016).

Hydrogen Bonding and Dimerization

  • Research on substituted benzoic acids, including dimethoxy benzoic acids, focuses on their ionization and hydrogen bonding. This is critical for understanding their role in various chemical processes and their potential use in designing new chemical compounds (Srivastava, 1967).

Liquid Crystals and Materials Science

  • Substituted benzoic acids are pivotal in the study of liquid crystals and materials science. Their role in forming mixed dimers and influencing the phase behavior of binary systems is crucial for developing new materials with specific optical properties (Roman et al., 2008).

Properties

IUPAC Name

4-[(3,4-dimethoxyphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-14-8-7-13(9-15(14)20-2)21-10-11-3-5-12(6-4-11)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZMFAAQJRJODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401255519
Record name 4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149288-70-0
Record name 4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149288-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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